

Application Notes: High-Temperature Applications of Iridium-Molybdenum Alloys

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Compound of Interest		
Compound Name:	Iridiummolybdenum (3/1)	
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Introduction

Iridium (Ir) and Molybdenum (Mo) are refractory metals known for their exceptionally high melting points and strength at elevated temperatures. Iridium boasts remarkable resistance to oxidation and chemical corrosion, even at temperatures exceeding 2000°C, but it is often brittle and difficult to process.[1][2] Molybdenum offers excellent high-temperature strength and creep resistance but is susceptible to catastrophic oxidation at temperatures above 600°C.[3][4]

Iridium-Molybdenum (Ir-Mo) alloys are being investigated to leverage the synergistic properties of both metals: the outstanding oxidation and corrosion resistance of iridium combined with the superior high-temperature strength and creep resistance of molybdenum.[1][5] This combination makes them promising candidate materials for extreme environment applications, such as in the aerospace, defense, and power generation industries.[3][6]

Primary applications include, but are not limited to:

- Protective Coatings: As a coating on molybdenum or molybdenum-rhenium (Mo-Re) alloy components in satellite thrusters and rocket nozzles, where the iridium provides a barrier against oxidative and corrosive combustion gases.[7]
- High-Temperature Structural Components: For crucibles, furnace elements, and other hardware required to operate in aggressive, high-temperature environments.



• Thermocouples: For reliable temperature measurement in high-temperature vacuum furnaces and other demanding systems.

It should be noted that while the potential for these alloys is significant, comprehensive, publicly available quantitative data on the mechanical properties of specific Ir-Mo binary alloys is scarce. The data presented herein is compiled from studies on the constituent metals and related refractory alloys to provide a representative understanding of their expected performance.

Quantitative Data Presentation

The following tables summarize the high-temperature mechanical properties of pure Molybdenum and a common Molybdenum-based alloy, TZM (Mo-0.5Ti-0.08Zr-0.03C), to provide a baseline for the performance of refractory molybdenum alloys.

Table 1: High-Temperature Tensile Strength of Molybdenum and TZM Alloy

Material	Temperatur e (°C)	Ultimate Tensile Strength (MPa)	Yield Strength (0.2% Offset) (MPa)	Elongation (%)	Reference
Pure Molybdenum	Room Temp	324	-	-	[8]
Pure Molybdenum	800	~250	~180	~10	[8]
Pure Molybdenum	1000	~150	~100	~30	[8]
TZM Alloy	1200	517	448	12	[9]
TZM Alloy	1400	379	345	15	[9]
TZM Alloy	1600	207	193	25	[9]

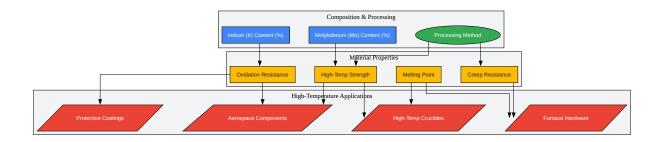
Table 2: Creep Properties of TZM Molybdenum Alloy



Material	Temperature (°C)	Stress for 1% Creep in 1000h (MPa)	Stress for Rupture in 100h (MPa)	Reference
TZM Alloy	1093	290	372	[9]
TZM Alloy	1204	200	269	[9]
TZM Alloy	1316	131	179	[9]
TZM Alloy	1427	76	103	[9]

Logical & Experimental Workflow Visualizations

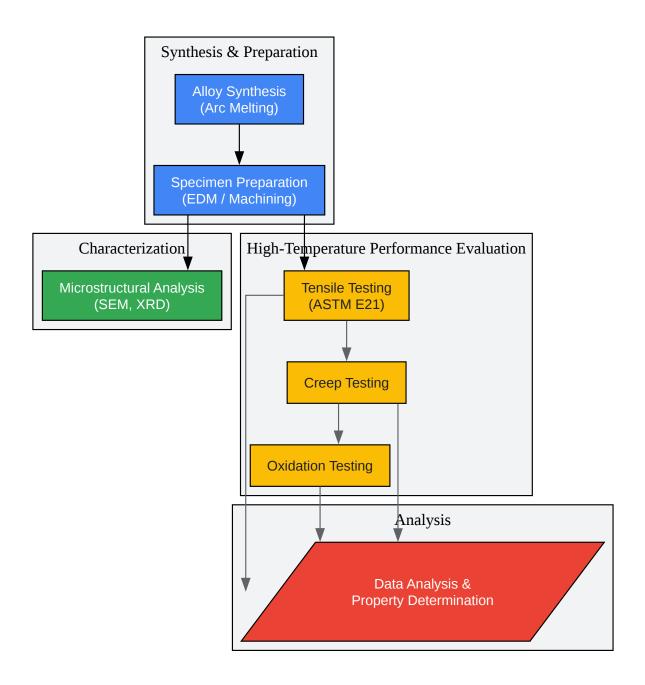
The following diagrams illustrate the relationships between alloy properties and the typical experimental workflow for characterization.



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Caption: Logical relationship between Ir-Mo alloy composition, properties, and applications.





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Caption: Typical experimental workflow for characterizing Ir-Mo alloys.

Experimental Protocols



Protocol 1: Synthesis of Ir-Mo Alloys via Arc Melting

This protocol describes a standard method for producing small ingots of Ir-Mo alloys with good homogeneity.[10][11]

- 1. Materials and Equipment:
- High-purity Iridium (≥99.95%) and Molybdenum (≥99.95%) metals.
- Vacuum arc melting furnace with a non-consumable tungsten electrode and a water-cooled copper hearth.
- High-purity Argon gas (≥99.999%).
- Vacuum pump system (rotary and diffusion/turbo pumps) capable of reaching <10⁻⁵ mbar.

2. Procedure:

- Preparation: Calculate and weigh the required amounts of pure Iridium and Molybdenum to achieve the desired alloy composition. Clean the metals ultrasonically in acetone and ethanol to remove surface contaminants and dry them thoroughly.
- Furnace Loading: Place the weighed metals into a crucible on the copper hearth of the arc melter.
- Evacuation and Purging: Seal the furnace chamber and evacuate it to a high vacuum (e.g., $< 5 \times 10^{-5}$ mbar) to remove atmospheric gases.
- Backfilling: Backfill the chamber with high-purity argon to a pressure of approximately 1-1.5 bar.[10] This inert atmosphere prevents oxidation during melting.
- Melting: Strike an electric arc between the tungsten electrode and the metal charge. Melt the constituents together to form a single "button" or ingot.
- Homogenization: Turn off the arc to allow the button to solidify. Without breaking the vacuum, use a manipulator to flip the button over. Re-strike the arc to remelt the button. Repeat this flipping and remelting process at least 3-5 times to ensure compositional homogeneity.[11]



 Cooling and Removal: After the final melt, allow the ingot to cool completely under the argon atmosphere before venting the chamber and removing the sample.

Protocol 2: High-Temperature Tensile Testing

This protocol is based on the guidelines of ASTM E21 for determining the tensile properties of metallic materials at elevated temperatures.[12]

- 1. Materials and Equipment:
- Universal testing machine equipped with a high-temperature furnace.
- High-temperature extensometer (e.g., non-contact video or laser extensometer) for accurate strain measurement.
- Calibrated thermocouples (Type S or B) for temperature monitoring.[12]
- Inert gas supply (e.g., high-purity Argon) to prevent oxidation of the specimen.
- Machined Ir-Mo alloy tensile specimens (dog-bone shape) prepared according to standard dimensions (e.g., ASTM E8).[1]

2. Procedure:

- Specimen Mounting: Securely mount the tensile specimen into the grips of the testing machine, ensuring proper alignment to prevent bending stresses.[12]
- Instrumentation: Attach the extensometer to the gauge section of the specimen. Place at least two thermocouples in contact with the specimen's gauge section to monitor temperature accurately.
- Heating: Close the furnace and purge with inert gas. Heat the specimen to the desired test temperature at a controlled rate.
- Temperature Stabilization: Once the target temperature is reached, allow the specimen to soak for a stabilization period (e.g., 20-30 minutes) to ensure a uniform temperature throughout its volume. The temperature must be maintained within ±3°C for tests up to 980°C.[12]



- Tensile Test: Apply a tensile load at a constant strain rate until the specimen fractures.
 Continuously record the load, displacement (from the extensometer), and temperature throughout the test.
- Data Collection: From the resulting stress-strain curve, determine key mechanical properties:
 - Ultimate Tensile Strength (UTS)
 - Yield Strength (typically at 0.2% offset)
 - Percent Elongation (ductility)
 - Reduction of Area

Protocol 3: High-Temperature Oxidation Resistance Testing

This protocol describes a method for evaluating the oxidation behavior of Ir-Mo alloys by measuring mass change at a constant high temperature.

- 1. Materials and Equipment:
- Thermogravimetric Analysis (TGA) instrument or a horizontal/vertical tube furnace.
- High-precision analytical balance (for furnace method).
- Alumina or zirconia crucibles/boats.
- Gas flow controllers for air or a synthetic air mixture (e.g., 21% O₂, 79% N₂).
- Polished coupons of the Ir-Mo alloy with known surface area.
- 2. Procedure:
- Sample Preparation: Prepare small, rectangular coupons of the Ir-Mo alloy. Polish the surfaces to a consistent finish (e.g., 600-grit SiC paper), clean them ultrasonically in acetone and ethanol, and measure their initial dimensions and mass accurately.



- Experimental Setup (Tube Furnace Method):
 - Place the coupon in an alumina boat and insert it into the cool zone of the tube furnace.
 - Establish a steady flow of the oxidizing gas (e.g., dry air) through the furnace tube.
 - Heat the furnace to the desired test temperature (e.g., 1200°C, 1500°C).

Oxidation Exposure:

- Once the furnace is stable at the set temperature, quickly push the sample boat into the center of the hot zone.
- Expose the sample to the hot, oxidizing environment for a predetermined duration (e.g., 1, 10, 50, 100 hours). For kinetic studies, the sample can be removed, cooled, weighed, and re-inserted at set intervals.
- Mass Change Measurement:
 - After the exposure time, retract the sample to the cool zone and allow it to cool to room temperature under the gas flow.
 - Carefully weigh the oxidized sample. The specific mass change (in mg/cm²) is calculated by dividing the mass gain or loss by the initial surface area of the coupon.

Analysis:

- Analyze the surface and cross-section of the oxidized samples using Scanning Electron
 Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) to characterize the
 oxide scale morphology and composition.
- o Plot the specific mass change versus time to determine the oxidation kinetics. A positive change indicates the formation of a stable oxide scale, while a negative change suggests the formation of volatile oxides (e.g., MoO₃).[4][13]



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